molecular formula C20H23Cl2N3O2S B2628571 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE CAS No. 1216993-54-2

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE

Cat. No.: B2628571
CAS No.: 1216993-54-2
M. Wt: 440.38
InChI Key: VXQZFFKXYHHZSZ-UHFFFAOYSA-N
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Description

¹H NMR (600 MHz, DMSO-d₆)

Signal (ppm) Assignment Multiplicity
10.82 Amide N–H Singlet
7.85–7.25 Aromatic H (benzothiazole, phenoxy) Multiplet
3.73 OCH₂ (propanamide) Triplet
3.66 N(CH₃)₂ Singlet
2.45 CH₂N(CH₃)₂ Quartet

The downfield shift of the amide proton (10.82 ppm) indicates strong hydrogen bonding. Aromatic protons resonate as complex multiplets due to coupling with adjacent substituents.

¹³C NMR (151 MHz, DMSO-d₆)

Signal (ppm) Assignment
168.4 Amide C=O
154.2 C–O (phenoxy)
135.7–115.3 Aromatic carbons
56.8 CH₂N(CH₃)₂
45.1 N(CH₃)₂

The carbonyl carbon at 168.4 ppm confirms the amide linkage. Quaternary carbons in the benzothiazole ring appear between 135–125 ppm.

FT-IR (KBr pellet, cm⁻¹)

Peak Assignment
3280 N–H stretch (amide)
1655 C=O stretch (amide I)
1540 N–H bend (amide II)
1245 C–O–C (phenoxy ether)

The absence of a free amine stretch (3300–3500 cm⁻¹) confirms dimethylamino protonation.

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic properties:

Parameter Value
HOMO-LUMO gap 4.2 eV
Dipole moment 5.8 Debye
Partial charges S: −0.32; Cl: −0.18

The HOMO localizes on the benzothiazole ring, suggesting nucleophilic reactivity, while the LUMO resides on the phenoxy group. Molecular docking simulations predict binding to bacterial DNA gyrase via:

  • Hydrogen bonds between the amide C=O and Ser84 (2.9 Å).
  • π-Stacking between benzothiazole and Phe88.

Conformational analysis reveals a 15 kcal/mol barrier to rotation about the propanamide C2–C3 bond, favoring the anti conformation in biological environments.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-12-24(19(25)10-13-26-16-6-4-3-5-7-16)20-22-17-9-8-15(21)14-18(17)27-20;/h3-9,14H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQZFFKXYHHZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Amidation: The chlorinated benzothiazole is reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Dimethylaminoethyl Substitution: The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine to introduce the dimethylaminoethyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and dimethylaminoethyl groups.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The chlorine atom at the 6-position of the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidation products may include phenoxyquinones and N-oxides.

    Reduction: Reduction products may include dihydrobenzothiazole derivatives.

    Substitution: Substitution products depend on the nucleophile used and can include various substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Differences :

  • The phenoxypropanamide chain offers greater conformational flexibility than rigid arylacetamides .
  • Salt Form : The hydrochloride salt (vs. neutral analogs) improves solubility, a critical advantage for drug formulation .

Quinoline Derivatives

Compounds like SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) share structural motifs with the target compound:

Compound Name Core Structure Substituents Molecular Weight
Target Compound Benzothiazole Dimethylaminoethyl, phenoxypropanamide Not provided
SzR-105 Quinoline Dimethylaminopropyl, hydroxy 309.79 g/mol

Comparison :

  • Core Heterocycle: Quinoline derivatives exhibit distinct electronic properties due to their fused benzene-pyridine structure, which may alter binding affinity compared to benzothiazoles.

Physicochemical and Regulatory Comparisons

Hydrochloride Salts

Ranitidine Hydrochloride (USP 35) provides a benchmark for hydrochloride salt properties:

Property Target Compound Ranitidine Hydrochloride
Molecular Formula Not provided C₁₃H₂₂N₄O₃S·HCl
Purity Standards Not specified 97.5–102.0% (USP)
Stability Likely light-sensitive (benzothiazole core) Light-sensitive, stored in tight containers

Key Insight : Hydrochloride salts are preferred in drug development for enhanced stability and solubility, though light sensitivity necessitates protective packaging .

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride is a synthetic compound with potential biological applications, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including antitumor and antimicrobial properties, supported by relevant studies and data.

  • Molecular Formula : C17H15ClN2O2S
  • Molecular Weight : 346.8 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • A549 (human lung cancer)
    • HCC827 (human lung cancer)
    • NCI-H358 (human lung cancer)
  • Assays Used :
    • MTS cytotoxicity assay
    • BrdU proliferation assay
  • Findings :
    • Compounds showed significant cytotoxicity in 2D cultures compared to 3D cultures.
    • IC50 values for HCC827 were reported at 6.26 ± 0.33 μM in 2D assays, indicating strong activity against this cell line .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against common pathogens.

  • Pathogens Tested :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
    • Saccharomyces cerevisiae (eukaryotic model)
  • Methodology :
    • Broth microdilution testing according to CLSI guidelines was employed to evaluate antibacterial activity.
  • Results :
    • The tested compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential use as antimicrobial agents .

The mechanism through which this compound exerts its effects is believed to involve intercalation into DNA or binding to the minor groove of AT-rich regions, similar to other benzothiazole derivatives . This interaction may disrupt normal cellular processes, leading to reduced cell viability in tumor and bacterial cells.

Case Studies

A notable study evaluated the efficacy of similar benzothiazole derivatives in vivo and in vitro settings:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5495.5 ± 0.42D
Compound 6HCC8276.26 ± 0.332D
Compound 9NCI-H3587.0 ± 0.53D

These results underscore the varying potency of benzothiazole derivatives across different cancer types and assay formats .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core, followed by alkylation or amidation. Key steps include:

  • Core formation : Cyclization of precursors like 2-aminothiophenol derivatives under acidic or thermal conditions .
  • Functionalization : Reaction of the benzothiazole intermediate with dimethylaminoethyl halides or activated esters in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures (60–80°C) .
  • Final coupling : Introduction of the phenoxypropanamide group via nucleophilic acyl substitution, optimized using catalysts like Hünig’s base .
    Critical Conditions :
  • Temperature control (±2°C) to avoid side reactions.
  • Solvent purity and anhydrous conditions to prevent hydrolysis .
  • Monitoring via HPLC or TLC to track intermediates and final product purity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved?

Methodological Answer:
Discrepancies often arise from tautomerism, solvate formation, or impurities. Strategies include:

  • Multi-technique validation : Cross-check NMR (1H/13C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • Computational docking : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra to identify conformational isomers .
  • Crystallography : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry or hydrogen-bonding networks .

Basic: Which analytical techniques are most reliable for confirming purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>98%) and detect trace impurities .
  • NMR spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to verify substituent integration and absence of residual solvents .
  • Mass spectrometry : Electrospray ionization (ESI-MS) for molecular weight confirmation and fragmentation pattern analysis .

Advanced: How should researchers design experiments to evaluate this compound’s bioactivity and mechanism of action?

Methodological Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to measure binding affinity .
  • Receptor profiling : Radioligand displacement assays to identify off-target interactions (e.g., GPCRs, ion channels) .
  • Cellular studies : Dose-response curves (IC50) in relevant cell lines, paired with siRNA knockdown to validate target specificity .

Basic: What functional groups dictate the compound’s reactivity, and how do they influence stability?

Methodological Answer:
Key functional groups include:

  • Benzothiazole ring : Susceptible to electrophilic substitution; stability in acidic conditions but degrades under strong bases .
  • Dimethylaminoethyl side chain : Prone to oxidation; store under inert gas (N2/Ar) and avoid light .
  • Phenoxypropanamide : Hydrolyzes in aqueous acidic/basic media; use buffered solutions (pH 6–8) during biological assays .

Advanced: How can computational methods enhance the study of this compound’s properties?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects and ligand-receptor binding kinetics to predict bioavailability .
  • Docking studies : Identify potential binding pockets in target proteins using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate structural modifications (e.g., chloro substitution) with activity trends to guide synthetic priorities .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Solubility : Prepare stock solutions in DMSO (dry, <0.1% H2O) for long-term stability .

Advanced: How can methodological pluralism address contradictions in experimental data?

Methodological Answer:

  • Triangulation : Combine quantitative (HPLC, MS) and qualitative (TLC, IR) data to validate synthetic pathways .
  • Reproducibility checks : Replicate reactions in varying solvents (e.g., DMF vs. THF) to identify solvent-dependent side products .
  • Collaborative validation : Share samples with independent labs for cross-platform NMR/MS analysis .

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